molecular formula C15H22O3 B15173824 2H-1-Benzoxecin-10-ol, 3,4,5,6,7,8-hexahydro-4-Methoxy-4-Methyl-

2H-1-Benzoxecin-10-ol, 3,4,5,6,7,8-hexahydro-4-Methoxy-4-Methyl-

Cat. No.: B15173824
M. Wt: 250.33 g/mol
InChI Key: YAEFQWBWTDNRNI-UHFFFAOYSA-N
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Description

2H-1-Benzoxecin-10-ol, 3,4,5,6,7,8-hexahydro-4-Methoxy-4-Methyl-: is a chemical compound with the molecular formula C15H22O3 and a molecular weight of 250.33 g/mol This compound is characterized by its unique structure, which includes a benzoxecin ring system with multiple substituents, including a methoxy group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzoxecin-10-ol, 3,4,5,6,7,8-hexahydro-4-Methoxy-4-Methyl- typically involves the following steps:

    Formation of the Benzoxecin Ring: The initial step involves the formation of the benzoxecin ring system. This can be achieved through a series of cyclization reactions, often starting from a suitable precursor such as a substituted phenol or aniline derivative.

    Introduction of Substituents: The methoxy and methyl groups are introduced through specific substitution reactions. For example, the methoxy group can be introduced via methylation using reagents like dimethyl sulfate or methyl iodide under basic conditions.

    Hydrogenation: The hexahydro portion of the compound indicates the presence of hydrogenated (saturated) carbon atoms. This can be achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for efficient cyclization and hydrogenation processes, as well as advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzoxecin-10-ol, 3,4,5,6,7,8-hexahydro-4-Methoxy-4-Methyl- can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group (–OH) can be oxidized to form a carbonyl group (–C=O) using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to form different derivatives, depending on the specific functional groups targeted. For example, the methoxy group can be demethylated using reagents like boron tribromide (BBr3).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)

    Reduction: Boron tribromide (BBr3), lithium aluminum hydride (LiAlH4)

    Substitution: Nitric acid (HNO3), bromine (Br2)

Major Products Formed

    Oxidation: Formation of carbonyl derivatives

    Reduction: Formation of demethylated or reduced derivatives

    Substitution: Formation of nitro or halogenated derivatives

Scientific Research Applications

2H-1-Benzoxecin-10-ol, 3,4,5,6,7,8-hexahydro-4-Methoxy-4-Methyl- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets.

    Medicine: Explored for its potential therapeutic applications. Its derivatives may serve as lead compounds for drug development.

    Industry: Utilized in the development of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 2H-1-Benzoxecin-10-ol, 3,4,5,6,7,8-hexahydro-4-Methoxy-4-Methyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2H-1-Benzoxecin-10-ol, 3,4,5,6,7,8-hexahydro-4-Methoxy-
  • 2H-1-Benzoxecin-10-ol, 3,4,5,6,7,8-hexahydro-4-Methyl-
  • 2H-1-Benzoxecin-10-ol, 3,4,5,6,7,8-hexahydro-4-Ethoxy-4-Methyl-

Uniqueness

2H-1-Benzoxecin-10-ol, 3,4,5,6,7,8-hexahydro-4-Methoxy-4-Methyl- is unique due to its specific combination of substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H22O3

Molecular Weight

250.33 g/mol

IUPAC Name

4-methoxy-4-methyl-2,3,5,6,7,8-hexahydro-1-benzoxecin-10-ol

InChI

InChI=1S/C15H22O3/c1-15(17-2)8-4-3-5-12-11-13(16)6-7-14(12)18-10-9-15/h6-7,11,16H,3-5,8-10H2,1-2H3

InChI Key

YAEFQWBWTDNRNI-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCC2=C(C=CC(=C2)O)OCC1)OC

Origin of Product

United States

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